

(2-Methoxyethyl)benzene natural occurrence in Pandanus flowers

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Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

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An In-depth Technical Guide on the Natural Occurrence of **(2-Methoxyethyl)benzene** in Pandanus Flowers

Introduction

The genus Pandanus, commonly known as screw pine, encompasses a variety of aromatic plants whose flowers are prized for their intense and pleasant fragrance.[1] A significant contributor to this characteristic aroma is **(2-Methoxyethyl)benzene**, a volatile organic compound also widely known in the flavor and fragrance industry as Phenyl Ethyl Methyl Ether (PEME).[2][3] This compound is the principal fragrance chemical in the essential oil extracted from the male flowers of species like Pandanus fascicularis (syn. Pandanus odoratissimus).[1][4][5] The essential oil, locally known as Kewda oil, is a valuable commodity in perfumery, cosmetics, and as a food flavoring agent.[3][4] This technical guide provides a comprehensive overview of the natural occurrence of **(2-Methoxyethyl)benzene** in Pandanus flowers, detailing its quantification, the experimental protocols for its analysis, and its likely biosynthetic origins.

Quantitative Data Presentation

The concentration of **(2-Methoxyethyl)benzene** in the essential oil of Pandanus flowers can vary significantly based on the specific variety, geographical location, harvesting time, and storage conditions.[2][6] It is consistently the most abundant volatile compound, often comprising over 60% of the total essential oil composition. The following tables summarize the quantitative data for **(2-Methoxyethyl)benzene** and other major volatile constituents from various studies on Pandanus species.

Table 1: Chemical Composition of Essential Oil from Pandanus fascicularis

Compound	Percentage Composition (%) - Sample A[6]	Percentage Composition (%) - Sample B[6]
(2-Methoxyethyl)benzene (PEME)	65.6 - 75.4	66.2
Terpinen-4-ol	11.7 - 19.5	-
p-Cymene	1.0 - 3.1	-
α -Terpineol	1.2 - 2.9	-
2-Phenethyl alcohol	-	4.5
4-Hydroxy phenol	-	6.1

Sample A refers to P. fascicularis var. fascicularis (Kewda) and Sample B refers to P. fascicularis var. Ketaki (Ketaki).

Table 2: Effect of Storage on PEME Content in Pandanus fascicularis Flowers

Storage Condition	Time	(2-Methoxyethyl)benzene (PEME) %[2]	Terpinen-4-ol %[2]
Fresh Flowers (Control)	0 hr	81.85	7.9
Fresh Flowers	3 hrs	77.0	6.0
Fresh Flowers	6 hrs	46.0	14.0
Cold Stored (4°C)	3 hrs	72.0	12.9
Cold Stored (4°C)	6 hrs	68.0	14.3

Table 3: Comparative Composition of Pandanus Essential Oils from Different Reports

Compound	Raina et al.[4]	Nigam and Ahmed[4]	eOil.co.za[7]
(2-Methoxyethyl)benzene (PEME)	37.7	74.67	75.8
Terpinen-4-ol	18.6	-	17.6
α -Terpineol	8.3	-	1.2
2-Phenethyl alcohol	7.5	16.23	-
Geraniol	1.2	-	-
Phenyl ethyl acetate	-	2.76	-
p-Cymene	-	-	1.8

Experimental Protocols

The isolation and analysis of volatile compounds from Pandanus flowers typically involve hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Plant Material and Essential Oil Extraction

- Collection: Male flowers (staminate inflorescences) of Pandanus species are harvested. For optimal yield and quality of the essential oil, flowers should be processed immediately after harvesting.[1]
- Hydrodistillation: This is the most common commercial and laboratory method for extracting essential oil from Pandanus flowers.[4][6]
 - Apparatus: A Clevenger-type apparatus or a modified stainless steel field distillation unit is typically used.[4]
 - Procedure: A known quantity of fresh flowers (e.g., 50 kg) is placed in the distillation unit and subjected to water distillation. The steam and volatile compounds are condensed, and

the oil is separated from the aqueous layer (hydrosol or Kewda water). The yield of essential oil typically ranges from 0.03% to 0.04%.^[4]^[6]

- Solvent Extraction: An alternative method involves extraction with a non-polar solvent like hexane.
 - Procedure: Flowers are extracted with hexane to yield a waxy "concrete". The concrete can then be subjected to steam distillation to obtain the volatile oil. This method can result in a higher yield of volatile oil (around 0.07%) compared to direct hydrodistillation.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

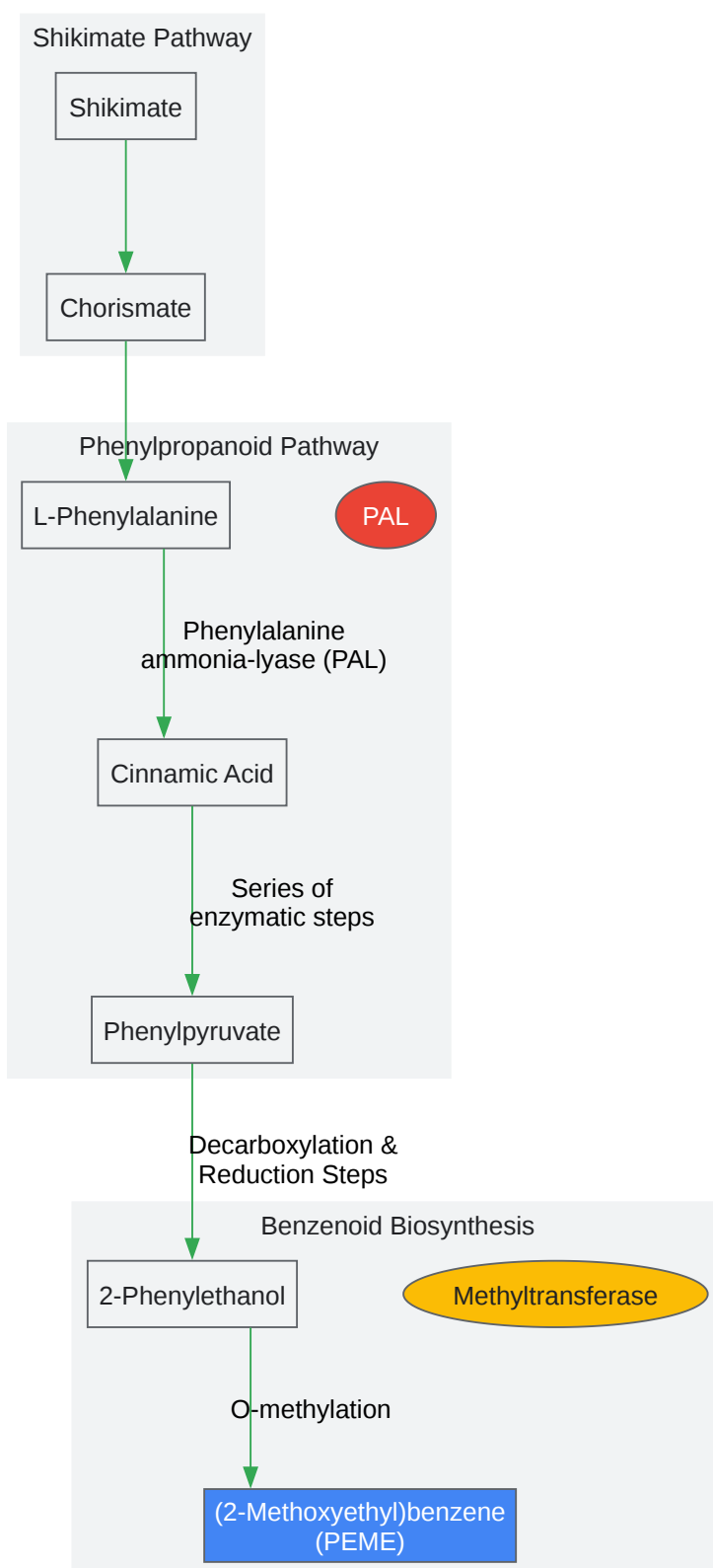
- Objective: To separate, identify, and quantify the individual chemical components of the extracted essential oil.
- Instrumentation: A GC-MS system, such as a Shimadzu QP5000 or similar, is used.^[4]
- Typical GC Conditions:
 - Column: A non-polar or semi-polar capillary column is used, for example, a BP-1 or similar column with dimensions like 30 m length x 0.25 mm internal diameter x 0.25 μ m film thickness.
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).^[4]
 - Injection: A small volume (e.g., 0.2 μ L) of the oil sample is injected into the GC, often using a split mode (e.g., split ratio of 50:1).^[4]
 - Temperature Program: A linear temperature gradient is employed to separate compounds based on their boiling points. A typical program might be:
 - Initial temperature: 60°C
 - Ramp: Increase at 2°C/min to 200°C

- Hold: Maintain 200°C for an extended period (e.g., 90 minutes) to elute all compounds.
[4]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[4]
 - Mass Range: Scanning from a low to high mass-to-charge ratio (e.g., 40-500 amu).[4]
- Compound Identification and Quantification:
 - Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[6]
 - Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram using a peak normalization method.[4]

Mandatory Visualizations

Proposed Biosynthetic Pathway of (2-Methoxyethyl)benzene

The precise biosynthetic pathway of **(2-Methoxyethyl)benzene** in Pandanus has not been fully elucidated. However, as a benzenoid compound, its origin can be traced back to the shikimic acid and phenylpropanoid pathways, which produce the aromatic amino acid L-phenylalanine. [8][9] The pathway likely involves the conversion of L-phenylalanine to 2-phenylethanol, which is then methylated to form **(2-Methoxyethyl)benzene**.

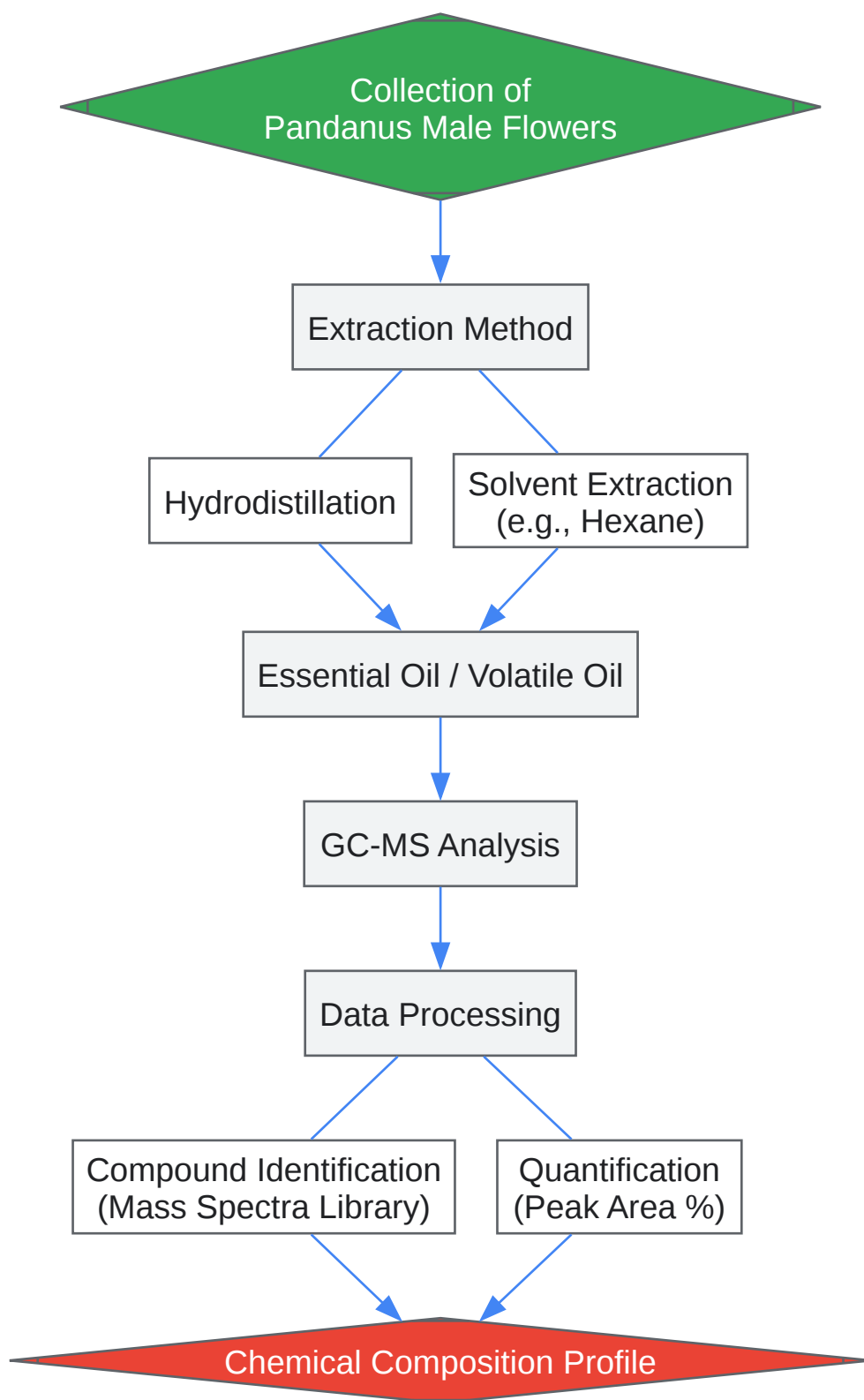


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Caption: Proposed biosynthetic pathway of **(2-Methoxyethyl)benzene** from the Shikimate pathway.

Experimental Workflow for Analysis

The following diagram illustrates the standard workflow for the extraction and chemical analysis of volatile compounds from Pandanus flowers.



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